
3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl-: is a complex organic compound that belongs to the pyridazinedione family This compound is characterized by the presence of bromine, iodine, and methyl groups attached to a pyridazinedione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the bromination of tetrahydropyridazinedione followed by iodination and methylation. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of dehalogenated or hydrogenated derivatives.
Substitution: Formation of substituted pyridazinedione derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, iodine, and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
- 3,6-Pyridazinedione, 4,5-dichlorotetrahydro-1-(4-iodophenyl)-2-methyl-
- 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-chlorophenyl)-2-methyl-
- 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-fluorophenyl)-2-methyl-
Comparison: Compared to similar compounds, 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl- is unique due to the presence of both bromine and iodine atoms, which can significantly impact its chemical reactivity and biological activity. The combination of these halogens with the pyridazinedione core makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61442-19-1 |
|---|---|
Molekularformel |
C11H9Br2IN2O2 |
Molekulargewicht |
487.91 g/mol |
IUPAC-Name |
4,5-dibromo-1-(4-iodophenyl)-2-methyldiazinane-3,6-dione |
InChI |
InChI=1S/C11H9Br2IN2O2/c1-15-10(17)8(12)9(13)11(18)16(15)7-4-2-6(14)3-5-7/h2-5,8-9H,1H3 |
InChI-Schlüssel |
WCUYODCUDYXIIU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(C(C(=O)N1C2=CC=C(C=C2)I)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
![Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-](/img/structure/B14585374.png)
![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
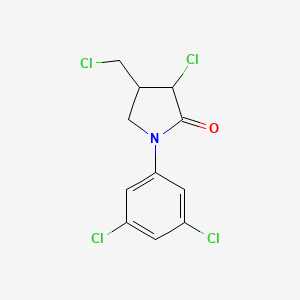
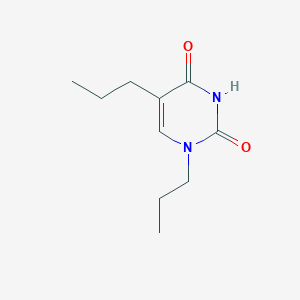
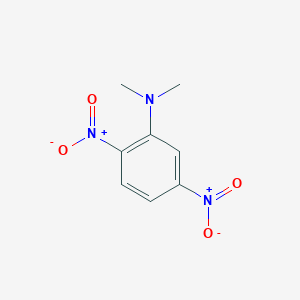
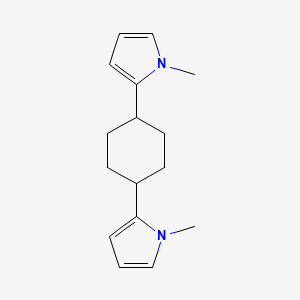
![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)
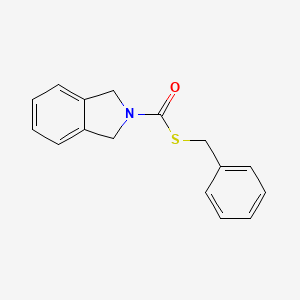

![N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide](/img/structure/B14585431.png)
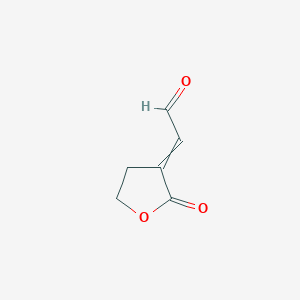
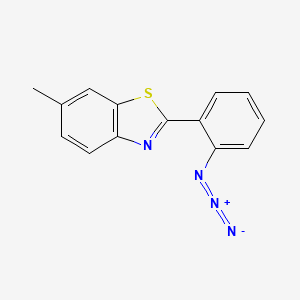
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
